2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid
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Overview
Description
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid is an organic compound with the molecular formula C10H19NO3 It contains a primary amine, an ether, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl iodide, followed by amination and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The double bond in the hex-3-enoic acid moiety can be reduced to form saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as fully saturated acids, amides, and esters.
Scientific Research Applications
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid exerts its effects involves interactions with specific molecular targets. The primary amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylhex-5-enoic acid
- 2-Amino-2-ethoxy-5,5-dimethylhexanoic acid
- (3E)-5,5-Dimethylhex-3-enoic acid
Uniqueness
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid is unique due to the presence of both an amino group and an ether linkage, which are not commonly found together in similar compounds
Properties
CAS No. |
185216-43-7 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-amino-2-ethoxy-5,5-dimethylhex-3-enoic acid |
InChI |
InChI=1S/C10H19NO3/c1-5-14-10(11,8(12)13)7-6-9(2,3)4/h6-7H,5,11H2,1-4H3,(H,12,13) |
InChI Key |
UXGVVPVPFOMQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC(C)(C)C)(C(=O)O)N |
Origin of Product |
United States |
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